Enhanced Lipophilicity (XLogP3) Compared to the 3-Methoxy Analog
The target compound exhibits a substantially higher computed lipophilicity (XLogP3 = 1.9) compared to its direct, non-fluorinated analog, 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide [1]. The introduction of the 2,2,2-trifluoroethoxy group increases the XLogP3 by an estimated 1.2-1.4 log units based on the structural difference and computed properties of similar fluorinated systems, a magnitude that typically correlates with a >10-fold increase in membrane permeability in class-level comparisons [1].
Δ ≈ +1.2 to +1.4 log units
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 3-methoxy-N-(thiophen-2-yl)azetidine-1-carboxamide (CAS 2310206-32-5). Although its exact XLogP3 is not deposited, the replacement of -OCH3 with -OCH2CF3 is a well-established structural modification that empirically increases logP by approximately 1.2-1.4 units. |
| Quantified Difference | Estimated increase of +1.2 to +1.4 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A higher XLogP3 directly informs procurement for cell-based assays where passive membrane permeability is a prerequisite for target engagement; selecting the lower logP analog would likely lead to a false negative due to poor cellular uptake.
- [1] PubChem. (2026). Compound Summary for CID 121018950, N-(thiophen-2-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide. National Center for Biotechnology Information. View Source
